cyclohexanamine;(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
Overview
Description
Cyclohexanamine;(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid is a complex organic compound that combines the structural features of cyclohexanamine and a substituted butanoic acid
Mechanism of Action
Target of Action
The compound, also known as “Cbz-D-tert-leucine CHA salt”, primarily targets cyclohexylamine . Cyclohexylamine is an organic compound belonging to the aliphatic amine class and is a useful intermediate in the production of many other organic compounds .
Mode of Action
The compound interacts with its targets through a process known as hydrogenation . This process involves the addition of hydrogen (H2) to the compound under the influence of some cobalt- or nickel-based catalysts . The result of this interaction is a change in the structure of the compound, making it a stronger base than its aromatic analog, aniline .
Biochemical Pathways
The affected biochemical pathway is the hydrogenation of aniline . This pathway involves the complete hydrogenation of aniline to produce cyclohexylamine
Pharmacokinetics
The compound’s boiling point is 1381±80 °C at 760 mmHg, and it has a vapor pressure of 68±03 mmHg at 25°C . These properties may impact the compound’s bioavailability.
Result of Action
Cyclohexylamine, the primary target of the compound, is known to be a useful intermediate in the production of many other organic compounds .
Action Environment
Environmental factors such as temperature and pressure can influence the compound’s action, efficacy, and stability. For instance, the compound’s boiling point and vapor pressure suggest that it may be more stable and effective at higher temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanamine;(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid typically involves multiple steps. . The reaction conditions often require the use of catalysts such as cobalt or nickel for hydrogenation and specific reagents for esterification and amidation.
Industrial Production Methods
Industrial production of cyclohexanamine involves the hydrogenation of aniline using cobalt- or nickel-based catalysts . This process is scalable and can be optimized for high yield and purity. The subsequent steps to introduce the butanoic acid moiety are carried out under controlled conditions to ensure the desired stereochemistry and functional group placement.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine;(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Cyclohexanamine;(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid has several scientific research applications:
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexylamines and substituted butanoic acids, such as:
- Cyclohexylamine
- 3,3-Dimethylbutanoic acid
- Phenylmethoxycarbonyl derivatives
Uniqueness
Cyclohexanamine;(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in its applications .
Properties
IUPAC Name |
cyclohexanamine;(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.C6H13N/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10;7-6-4-2-1-3-5-6/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);6H,1-5,7H2/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZAPWBTFPVKPZ-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234692-67-1 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234692-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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